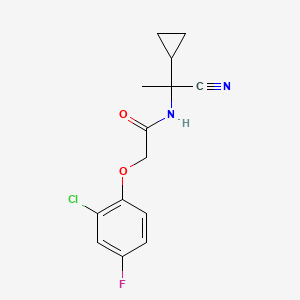

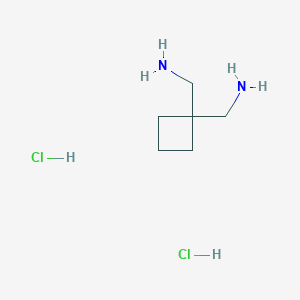

![molecular formula C9H18N2O B2849103 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one CAS No. 791563-61-6](/img/structure/B2849103.png)

1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C9H18N2O . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of “1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” involves various chemical reactions. It has been used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead . It is also used in the synthesis of linkage isomers trans-bis [1-(2-aminoethyl)piperidine]dinitronickel and trans-bis [1-(2-aminoethyl)-piperidine]dinitritonickel .Molecular Structure Analysis

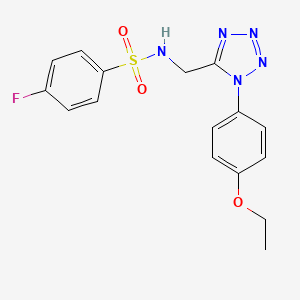

The molecular structure of “1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” is represented by the InChI code: 1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 . The molecular weight of this compound is 170.25 .Chemical Reactions Analysis

“1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” is involved in various chemical reactions. For instance, it reacts with 3-methoxy salicylaldehyde to yield a tridentate Schiff base ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” include a molecular weight of 170.25 , and it is a liquid at room temperature .科学的研究の応用

Basic Chemical Information

“1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” has the CAS Number: 791563-61-6 and a molecular weight of 170.25 . It’s a liquid at room temperature .

Synthesis of Piperidine Derivatives

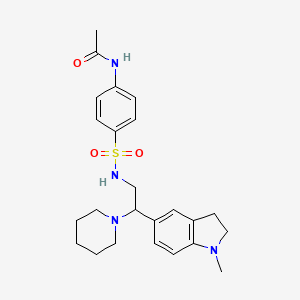

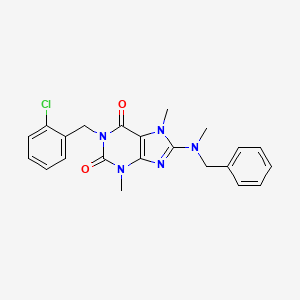

Piperidines, including “1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological and Pharmacological Activity

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Drug Design

A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Research and Development

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the active research and development in this field.

Safety and Hazards

作用機序

Target of Action

The primary targets of 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can alter the conformation or activity of the target, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one are not explicitly mentioned in the available literature. Given the structural similarity to piperidine, it’s plausible that this compound could affect similar pathways. Piperidine and its derivatives have been implicated in a variety of biochemical pathways, including neurotransmission and enzymatic reactions .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its molecular weight (170.25 g/mol ) is within the range that generally allows for good bioavailability.

Result of Action

As a derivative of piperidine, it might share some of the biological activities associated with this class of compounds, such as potential effects on neurotransmission . .

特性

IUPAC Name |

1-[4-(2-aminoethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVCXSGVHBGIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2849020.png)

![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2849022.png)

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)

![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)

![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)

![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)